KAN0438241
Description
Properties
IUPAC Name |
4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO6S/c20-12-4-7-17(22)16(9-12)11-2-1-3-14(8-11)28(26,27)21-13-5-6-15(19(24)25)18(23)10-13/h1-10,21-23H,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVUKRHRMBDQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Sulfonylation Reaction
The synthesis begins with the sulfonylation of methyl 4-amino-2-hydroxybenzoate using 3-bromophenylsulfonyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. The mixture is stirred at room temperature for 12 hours, yielding methyl 4-{[(3-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate as an intermediate.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 12 hours |
| Yield | 78% (isolated) |
Suzuki-Miyaura Cross-Coupling
The brominated intermediate undergoes a palladium-catalyzed Suzuki-Miyaura coupling with 5-fluoro-2-hydroxyphenylboronic acid. This step employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a tetrahydrofuran (THF)/water (3:1) solvent system. The reaction is heated to 80°C for 6 hours under reflux, forming the biphenyl sulfonamide derivative.
Cross-Coupling Optimization
| Condition | Detail |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 65% (after purification) |
Ester Hydrolysis
The final step involves hydrolysis of the methyl ester to the carboxylic acid. The intermediate is treated with lithium hydroxide (LiOH) in a methanol/water (4:1) mixture at 60°C for 4 hours. Acidification with hydrochloric acid (HCl) precipitates the final product, which is purified via recrystallization from ethanol/water.
Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Base | LiOH (2 equiv) |
| Solvent | MeOH/H₂O (4:1) |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Final Yield | 82% |
Purification and Characterization
Chromatographic Purification
Crude products from each step are purified using flash column chromatography with silica gel (230–400 mesh). Elution gradients are tailored to isolate intermediates:
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
| Compound | Purity (%) | Retention Time (min) |
|---|---|---|
| Sulfonylation Intermediate | 98.5 | 12.3 |
| Cross-Coupling Intermediate | 97.2 | 18.7 |
| This compound | 99.1 | 22.5 |
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, -SO₂NH-), 8.15 (d, J = 8.4 Hz, 1H, aromatic), 7.72–7.68 (m, 2H, biphenyl), 6.92 (d, J = 8.8 Hz, 1H, aromatic).
-
¹³C NMR : δ 170.2 (COOH), 162.4 (C-F), 138.7–115.3 (aromatic carbons).
Mass Spectrometry (MS)
Enzymatic Selectivity and Potency
This compound exhibits sub-micromolar inhibition of PFKFB3 (IC₅₀ = 0.19 µM) with >20-fold selectivity over PFKFB4 (IC₅₀ = 3.6 µM). Isothermal titration calorimetry (ITC) confirms binding to PFKFB3 with a dissociation constant (K_d) of 0.21 µM, aligning with its enzymatic activity.
Inhibitory Activity Profile
| Enzyme | IC₅₀ (µM) | Selectivity vs. PFKFB3 |
|---|---|---|
| PFKFB3 | 0.19 | 1.0 (reference) |
| PFKFB4 | 3.6 | 18.9 |
| PFKFB1 | >10 | >52.6 |
| PFKFB2 | >10 | >52.6 |
Scale-Up and Process Challenges
Chemical Reactions Analysis
Enzymatic Inhibition and Selectivity
KAN0438241 selectively targets the kinase activity of PFKFB3, which governs fructose-2,6-bisphosphate (F2,6BP) synthesis—a critical activator of glycolysis. Key findings include:
-
IC₅₀ Values :
-
Structural Basis : Co-crystal structures reveal that this compound binds to PFKFB3’s active site, mimicking interactions of the endogenous substrate fructose-6-phosphate (F6P). This competitive binding disrupts F2,6BP production, thereby inhibiting glycolysis .
Mechanism of Action in DNA Damage Response
This compound’s prodrug (KAN0438757) demonstrates radiosensitizing and chemosensitizing effects by impairing DNA repair mechanisms:
-
Homologous Recombination (HR) Defects : PFKFB3 inhibition reduces recruitment of replication protein A (RPA) and RAD51 to DNA damage sites, critical for HR repair .
-
Fanconi Anemia Pathway Disruption : Blocks resolution of DNA interstrand crosslinks induced by platinum-based therapies (e.g., cisplatin), leading to replication fork stalling and cell death .
Metabolic and Cellular Effects
-
Glycolytic Flux Suppression : Reduces intracellular F2,6BP levels, lowering glycolytic activity by >50% at 1 μM in cancer cell lines (e.g., A549) .
-
Cancer-Selective Toxicity : Transformed cells show heightened sensitivity to ionizing radiation and platinum drugs, while normal cells remain unaffected .
Comparative Analysis with Other PFKFB3 Inhibitors
Scientific Research Applications
Scientific Research Applications
-
Cancer Treatment
- Mechanism of Action : KAN0438241 inhibits PFKFB3, leading to decreased levels of fructose-2,6-bisphosphate (F2,6BP), which subsequently reduces glycolytic activity in cancer cells. This effect can sensitize tumors to radiation therapy by impairing their ability to repair DNA damage induced by ionizing radiation .
- Case Studies : In vitro studies have shown that this compound can enhance the efficacy of radiation therapy in transformed cells while sparing non-transformed cells, highlighting its selective action against cancerous tissues .
-
Radiosensitization
- Research Findings : this compound has been identified as a radiosensitizer due to its role in homologous recombination repair pathways. It localizes to DNA damage sites following irradiation, promoting the recruitment of repair proteins necessary for cell survival post-radiation exposure .
- Clinical Implications : The compound's ability to disrupt DNA repair mechanisms in cancer cells suggests that it could be used in combination with radiotherapy to improve treatment outcomes for patients with high-grade tumors .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibition of PFKFB3 reduces glycolysis in tumors | Enhanced apoptosis and reduced tumor growth |
| Radiosensitization | Increases sensitivity of cancer cells to radiation | Improved efficacy of radiotherapy |
| Selectivity | Spares non-transformed cells while targeting cancerous ones | Significant selectivity with minimal side effects |
Case Studies
- Study on Glioblastoma
-
Combination Therapy Research
- Research indicated that combining this compound with conventional chemotherapeutics resulted in synergistic effects, leading to enhanced anti-tumor activity compared to either treatment alone. This suggests potential for developing combination therapies that leverage this compound's mechanism of action .
Mechanism of Action
KAN0438241 exerts its effects by selectively inhibiting the enzyme PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a key regulator of glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, thereby disrupting the glycolytic pathway. This leads to a decrease in the energy production and viability of cancer cells. The molecular targets and pathways involved include the glycolytic enzymes and the downstream signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
KAN0438241 vs. KAN0438757 (Prodrug)
| Parameter | This compound | KAN0438757 |
|---|---|---|
| Chemical Structure | Parent compound | Phosphate prodrug |
| Cellular Uptake | Moderate | Enhanced via hydrolysis |
| F-2,6-P₂ Inhibition | IC₅₀ = 0.12 μM (PFKFB3) | IC₅₀ = 0.09 μM (PFKFB3) |
| Kinase Selectivity | >100× selective over PFKFB1/2/4 | Similar selectivity profile |
| ADME Profile | Limited membrane permeability | Improved bioavailability |
| In Vivo Efficacy | Moderate radiosensitization | Superior tumor suppression |
KAN0438757, the prodrug of this compound, exhibits enhanced cellular activity due to improved solubility and intracellular conversion to the active compound. Both compounds show nanomolar inhibitory potency against PFKFB3, but KAN0438757 achieves higher intracellular concentrations, making it more effective in reducing F-2,6-P₂ levels and sensitizing cancer cells to radiation .
This compound vs. 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3-PO)
| Parameter | This compound | 3-PO |
|---|---|---|
| Target Specificity | PFKFB3-selective | Pan-PFKFB inhibitor |
| Binding Mechanism | F-6-P pocket competitor | ATP-competitive inhibitor |
| IC₅₀ (PFKFB3) | 0.12 μM | 2.1 μM |
| Isoform Cross-Reactivity | Minimal (PFKFB1/2/4) | High (PFKFB1-4) |
| Cellular Effects | Reduces HR repair, radiosensitizes | Broad metabolic suppression |
Unlike 3-PO, a pan-PFKFB inhibitor with off-target effects, this compound exhibits >100-fold selectivity for PFKFB3 over other isoforms. This specificity minimizes metabolic disruptions in normal cells while maximizing anti-cancer efficacy. Additionally, this compound’s unique F-6-P binding mode avoids interference with ATP-dependent processes, reducing toxicity risks .
This compound vs. PFK158
| Parameter | This compound | PFK158 |
|---|---|---|
| Structural Class | Sulfonamide derivative | Benzopyran derivative |
| Mechanism | F-6-P pocket inhibitor | Allosteric PFKFB3 inhibitor |
| HR Suppression | Strong (80% reduction) | Moderate (50% reduction) |
| Clinical Stage | Preclinical | Phase I trials |
| Metabolic Impact | Glycolysis-specific | Broad glycolysis/lipogenesis |
PFK158, a clinical-stage PFKFB3 inhibitor, suppresses glycolysis by binding to an allosteric site, but its broader metabolic effects (e.g., lipid synthesis inhibition) complicate therapeutic use. This compound’s substrate-competitive mechanism offers a cleaner pharmacological profile, specifically targeting cancer cell glycolysis and HR repair without disrupting lipid metabolism .
Key Research Findings
- HR Suppression : this compound decreased RAD51 foci formation by 80% in PFKFB3-proficient cells, whereas PFK158 achieved only 50% reduction .
- In Vivo Efficacy: KAN0438757 (50 mg/kg) reduced tumor volume by 60% in xenograft models, outperforming this compound (35% reduction) due to enhanced bioavailability .
Q & A
Q. What are the established methods for synthesizing and characterizing KAN0438241?
this compound is synthesized via a multi-step protocol involving temperature-controlled reactions (e.g., 50°C for 1 week) and extractive workup with solvents like EtOAc. Characterization typically employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical validation criteria .
Q. How is the binding affinity of this compound to its target (e.g., PFKFB3) measured experimentally?
Isothermal titration calorimetry (ITC) is a gold-standard method. For example, titrating 200 μM this compound into 20 μM PFKFB3 protein at 25°C with 12 × 3 μl injections provides raw data on binding enthalpy (ΔH), entropy (ΔS), and dissociation constants (Kd). Data analysis requires software like MicroCal PEAQ-ITC to fit heat-of-dilution corrections and validate binding parameters .
Q. What criteria ensure the purity and identity of this compound in experimental settings?
New compounds require ≥95% purity via HPLC, corroborated by NMR for structural confirmation. Known compounds must cross-reference published spectral data. Documentation should include batch-specific chromatograms, spectral overlays, and reproducibility across independent syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanistic data across different cell lines?
Contradictions may arise from cell-specific metabolic contexts (e.g., glycolysis dependency). Methodological approaches include:
- Dose-response profiling : Compare IC₅₀ values under varying nutrient conditions.
- Pathway inhibition assays : Use siRNA or CRISPR to isolate PFKFB3-dependent effects.
- Multi-omics integration : Pair proteomics with metabolomics to map off-target interactions. Iterative hypothesis testing and triangulation with orthogonal assays (e.g., ITC vs. cellular viability) enhance robustness .
Q. What experimental designs optimize the radiosensitizing effects of this compound in vivo?
- Dose optimization : Use fractional radiation schemes with escalating this compound doses to assess synergy.
- Tumor microenvironment (TME) modeling : Mimic hypoxia/glucose deprivation in 3D spheroids or PDX models.
- Biomarker-driven cohorts : Stratify subjects by PFKFB3 expression levels via IHC or RNA-seq. Ethical considerations require preclinical validation of toxicity profiles before transitioning to clinical models .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across species?
Apply physiologically based pharmacokinetic (PBPK) modeling to scale interspecies differences. Key steps:
- Compartmental analysis : Measure plasma half-life, volume of distribution, and clearance rates in rodents vs. non-rodents.
- Allometric scaling : Adjust for metabolic rate differences using body surface area.
- CYP450 profiling : Identify species-specific enzyme interactions affecting bioavailability. Cross-validate with microdosing studies in higher mammals to refine human PK predictions .
Q. What strategies validate this compound’s selectivity against related kinase targets?
- Kinase panel screening : Use broad-spectrum assays (e.g., KinomeScan) to identify off-target binding.
- Structural docking simulations : Compare binding poses of this compound in PFKFB3 vs. homologous kinases (e.g., PFKFB4).
- Mutagenesis studies : Introduce point mutations in ATP-binding domains to isolate selectivity determinants. Data must reconcile in silico predictions with functional cellular assays to avoid false positives .
Methodological Guidelines
- Experimental Reproducibility : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis protocols, instrument calibration, and raw data deposition in supplementary materials .
- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation, peer debriefing) to contextualize discordant results .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human or animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
